REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.Br[CH2:14][CH2:15][OH:16].O>CS(C)=O>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:14][CH2:15][OH:16])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
181 μL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
MPLC purification of the crude product
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CN(C2=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 344 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |